molecular formula C7H5FO3 B1630269 2-Fluoro-4,6-dihydroxybenzaldehyde CAS No. 170282-90-3

2-Fluoro-4,6-dihydroxybenzaldehyde

Cat. No.: B1630269
CAS No.: 170282-90-3
M. Wt: 156.11 g/mol
InChI Key: XSJJWYKKRZWLIG-UHFFFAOYSA-N
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Description

2-Fluoro-4,6-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H5FO3 It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted with a fluorine atom and two hydroxyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4,6-dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4,6-dimethoxybenzaldehyde with boron tribromide in dichloromethane at low temperatures (around -78°C) followed by warming to room temperature . The reaction mixture is then worked up to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the compound is usually achieved through techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4,6-dihydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-Fluoro-4,6-dihydroxybenzoic acid.

    Reduction: 2-Fluoro-4,6-dihydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-fluoro-4,6-dihydroxybenzaldehyde derivatives as anticancer agents. Research indicates that compounds derived from this aldehyde can inhibit the heat shock protein 90 (Hsp90), which is crucial for cancer cell survival. The suppression of Hsp90 function has been shown to selectively kill cancer cells while sparing normal cells, making these derivatives promising candidates for drug development against various cancers .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Schiff bases synthesized from this compound have demonstrated significant antibacterial activity against a range of pathogens. For instance, complexes formed with metal ions have exhibited enhanced antimicrobial effects compared to their non-complexed counterparts .

Materials Science

Synthesis of Functional Materials
this compound serves as a precursor in the synthesis of functional materials such as fluorescent probes and sensors. Its ability to undergo condensation reactions allows for the creation of novel fluorescent compounds that can be used in bioimaging and sensing applications. For example, the condensation with isonicotinic acid hydrazide yields a new fluorescent derivative that can be utilized in analytical chemistry .

Analytical Chemistry

Analytical Applications
In analytical chemistry, this compound has been employed in spectrophotometric methods for the determination of metal ions in various samples. The formation of colored complexes with metal ions allows for sensitive detection and quantification using UV-Vis spectroscopy. This application is particularly valuable in environmental monitoring and pharmaceutical analysis .

Case Study 1: Anticancer Research

A study focused on the synthesis of imines derived from this compound demonstrated their effectiveness as Hsp90 inhibitors. Molecular docking studies indicated strong binding affinity to the Hsp90 ATP-binding site, suggesting a mechanism for selective cytotoxicity against cancer cells .

Case Study 2: Antimicrobial Activity

Research conducted on metal complexes formed with this compound revealed significant antibacterial activity against drug-resistant strains of bacteria. The study highlighted the potential for developing new antimicrobial agents based on this compound .

Data Tables

Application AreaCompound DerivativeActivity/EffectReference
Medicinal ChemistrySchiff bases from 2-fluoro-4,6-DHBHsp90 inhibition leading to cancer cell death
Antimicrobial ResearchMetal complexes with 2-fluoro-4,6-DHBSignificant antibacterial activity
Analytical ChemistryFluorescent probes from condensationSensitive detection of metal ions

Mechanism of Action

The mechanism of action of 2-Fluoro-4,6-dihydroxybenzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems in fungi . The compound can act as a redox-active agent, destabilizing cellular redox homeostasis and inhibiting fungal growth.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzaldehyde: Lacks the fluorine atom, which affects its reactivity and biological activity.

    4,6-Dihydroxybenzaldehyde: Similar structure but without the fluorine atom, leading to different chemical properties.

    2-Fluoro-4-hydroxybenzaldehyde: Similar but lacks one hydroxyl group, affecting its reactivity.

Uniqueness

2-Fluoro-4,6-dihydroxybenzaldehyde is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

2-Fluoro-4,6-dihydroxybenzaldehyde (C7H5FO3) is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medical research.

This compound is a derivative of benzaldehyde characterized by the presence of a fluorine atom and hydroxyl groups. Its molecular structure allows it to engage in various biochemical interactions:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals such as hydrogen peroxide and superoxide, which protects cells from oxidative stress.
  • Anti-inflammatory Effects : It reduces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by inhibiting the NF-κB signaling pathway, demonstrating potential in treating inflammatory conditions.
  • Antifungal Activity : Its antifungal properties are attributed to the disruption of cellular antioxidation systems in fungi, which can lead to cell death.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description References
AntioxidantScavenges free radicals and protects against oxidative damage.
Anti-inflammatoryInhibits pro-inflammatory cytokines and reduces inflammation in various models.
AntifungalDisrupts antioxidation systems in fungal cells.
Anti-cancerSuppresses growth and stemness features in lung cancer stem-like cells.
Enzyme InhibitionInhibits pancreatic lipase and α-amylase, suggesting potential for obesity and diabetes management.

In Vitro Studies

  • Antioxidant Effects :
    • A study demonstrated that this compound effectively scavenged hydroxyl radicals, indicating strong antioxidant capabilities that could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Mechanisms :
    • In RAW264.7 macrophages, the compound significantly reduced LPS-induced nitric oxide production and inhibited inducible nitric oxide synthase (iNOS) expression, showcasing its anti-inflammatory potential.
  • Cancer Research :
    • Research indicated that this compound inhibits the Wnt/β-catenin signaling pathway, which is crucial for cancer stem cell metabolism. This inhibition leads to reduced self-renewal and migration capabilities of lung cancer stem-like cells.

In Vivo Studies

  • Model for Acute Gouty Arthritis :
    • In animal models, the compound showed a marked reduction in inflammation and pain associated with acute gouty arthritis by modulating the TLR4/MyD88/NF-κB pathway.
  • Pneumonia Models :
    • The compound improved survival rates and alleviated lung damage in Staphylococcus aureus pneumonia models, indicating its potential as a therapeutic agent against bacterial infections.

Pharmacokinetics

The pharmacokinetics of this compound indicate an oral bioavailability of approximately 14.58%. This suggests that while it can be absorbed through the gastrointestinal tract, further studies are needed to optimize its delivery and efficacy in clinical settings.

Properties

IUPAC Name

2-fluoro-4,6-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-6-1-4(10)2-7(11)5(6)3-9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJJWYKKRZWLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621461
Record name 2-Fluoro-4,6-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170282-90-3
Record name 2-Fluoro-4,6-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluoro-4,6-dimethoxybenzaldehyde (22 g) was dissolved in DCM (110 mL), and a solution of BBr3 in DCM (1 M, 300 mL) was added dropwise thereto under ice-cooling, followed by stirring at room temperature overnight. After confirming completion of the reaction, the reaction liquid was poured into ice-water (100 mL), followed by stirring for 1 hour and then extracting with EtOAc three times. The organic layer was combined, washed with water and brine in this order, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (automatic purification device, hexane:EtOAc=80:20 to 60:40) to obtain 2-fluoro-4,6-dihydroxybenzaldehyde (12 g) as a white powder.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dimethylformamide (DMF) (12.7 g) is added to vigorously stirred phosphorous oxychloride (14.4 g) at 0° C. The reaction mixture is stirred at this temperature for 30 minutes, then 3,5-dihydroxyfluorobenzene (6 g) is added. The sticky red syrup is allowed to warm to room temperature and stirred for 2 hours, then left to stand for 14 hours. Water (100 mL) is added and the mixture extracted three times with ethyl acetate (100 mL). The combined organic phases are washed with brine (100 mL), dried over magnesium sulphate and evaporated. The residue is purified by flash chromatography on silica eluting with a mixture of ethyl acetate and pentane (1:2 v/v). Fractions homogeneous in the required product are combined and evaporated to give an orange solid which is triturated with ethyl acetate to give 2,4-dihydroxy-6-fluorobenzaldehyde (2 g) as a yellow solid.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-fluoro-4,6-dimethoxybenzaldehyde (3.68 g, 20.0 mmol) in dichloromethane (50 mL) was added dropwise boron tribromide (12.50 g, 50.0 mmol) at −78° C. The reaction was stirred at room temperature overnight and poured into ice. The resulting mixture was extracted with ethyl acetate (3×60 mL) and the combined organic layers were dried over anhydrous Na2SO4, concentrated in vacuo. The residue was purified by column chromatography (EtOAc/PE=1/6) on silica gel to give the title compound as a white solid. (2.31 g, Yield: 76.4%). 1H NMR (400 MHz, DMSO-d) δ 11.53 (s, 1H), 11.22 (s, 1H), 9.99 (s, 1H), 6.16-6.24 (m, 2H). MS (ESI) m/z=157 [M+H]+.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
76.4%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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